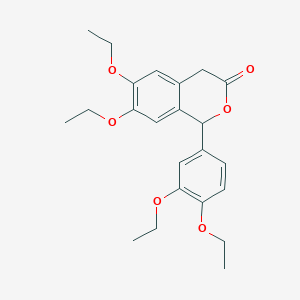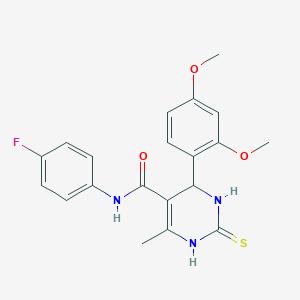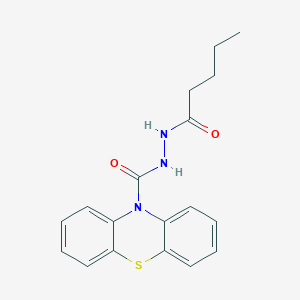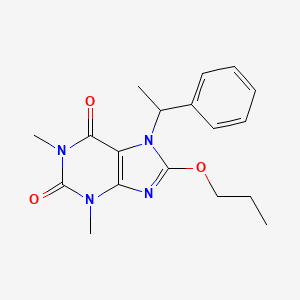![molecular formula C23H26N2O2 B11604092 3-(Tert-butyl)-1-{[(4-pyridylmethyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL](/img/structure/B11604092.png)
3-(Tert-butyl)-1-{[(4-pyridylmethyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tert-butyl)-1-{[(4-pyridylmethyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL is a complex organic compound that features a tert-butyl group, a pyridylmethyl imino group, and a tetrahydrodibenzo furan structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)-1-{[(4-pyridylmethyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL typically involves multiple steps, starting from simpler precursor molecules. The key steps often include:
Formation of the dibenzo[B,D]furan core: This can be achieved through cyclization reactions involving suitable aromatic precursors.
Introduction of the tert-butyl group: This step usually involves alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the pyridylmethyl imino group: This can be done through condensation reactions between pyridylmethyl amines and aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the dibenzo[B,D]furan core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of various substituents on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its ability to interact with specific molecular targets may lead to the development of new therapeutic agents.
Industry
In the industrial sector, the compound could be used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Tert-butyl)-1-{[(4-pyridylmethyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL would depend on its specific application. For instance, in a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Tert-butyl)-1-{[(4-pyridylmethyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL
- 3-(Tert-butyl)-1-{[(4-pyridylmethyl)imino]methyl}-dibenzo[B,D]furan
- 3-(Tert-butyl)-1-{[(4-pyridylmethyl)imino]methyl}-tetrahydrofuran
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific reactivity and potential applications. The presence of the tert-butyl group, pyridylmethyl imino group, and tetrahydrodibenzo furan core make it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C23H26N2O2 |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
3-tert-butyl-1-(pyridin-4-ylmethyliminomethyl)-6,7,8,9-tetrahydrodibenzofuran-2-ol |
InChI |
InChI=1S/C23H26N2O2/c1-23(2,3)18-12-20-21(16-6-4-5-7-19(16)27-20)17(22(18)26)14-25-13-15-8-10-24-11-9-15/h8-12,14,26H,4-7,13H2,1-3H3 |
InChI-Schlüssel |
YTXIBTFNVGOSEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C3=C(O2)CCCC3)C(=C1O)C=NCC4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-methoxy-4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl 2-methylbenzoate](/img/structure/B11604026.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate](/img/structure/B11604028.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11604043.png)
![7-cyclohexyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11604046.png)

![(5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11604050.png)
![3-[(2E)-1-methyl-2-(4-nitrobenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11604053.png)
![3-hydroxy-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11604062.png)
![ethyl (3aS,4R,9bR)-4-[4-(methoxycarbonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B11604064.png)
![N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B11604086.png)
![2,5-bis(1H-benzotriazol-1-yl)-3,6-bis[(3-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B11604088.png)